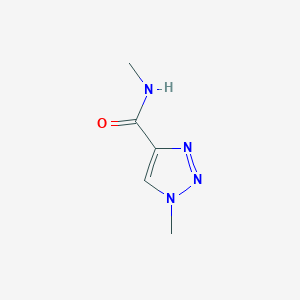

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1H-1,2,3-triazole . Triazoles are nitrogenous heterocyclic compounds that have a wide range of pharmaceutical activities .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives, including “N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide”, has been extensively studied . These compounds can be synthesized using various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . The synthetic routes used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives have been reviewed .Molecular Structure Analysis

1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

1,2,3-triazoles are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . They have been reported to be inhibitors of glycogen synthase kinase-3 .Physical And Chemical Properties Analysis

1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Aplicaciones Científicas De Investigación

Medicinal Chemistry

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide: has been investigated for its potential in medicinal chemistry. Researchers have explored its role in inhibiting specific proteins, such as the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, c-Met inhibitors like Savolitinib have shown promise in cancer therapy .

GABA A Modulation

The compound has demonstrated allosteric modulating activity on GABA A receptors. These receptors play a crucial role in neuronal signaling and are relevant in conditions like anxiety and epilepsy .

Fluorescent Probes

Researchers have utilized N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide as a fluorescent probe. Its unique properties make it suitable for tracking specific biological processes or cellular components in live cells .

Polymer Chemistry

In the field of materials science, this compound has been incorporated into polymers. For instance, it has been used in solar cell materials, contributing to improved energy conversion efficiency .

Antifungal and Antiviral Activities

While not directly related to this compound, other 1,2,3-triazoles have shown antifungal and antiviral properties. For example, derivatives of 1,2,3-triazoles have been evaluated for their inhibitory effects against influenza A viruses .

Other Applications

Beyond the mentioned areas, 1,2,3-triazoles have been explored in drug discovery, organic synthesis, supramolecular chemistry, bioconjugation, and more . Although specific studies on N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide may be limited, its structural features align with broader trends in 1,2,3-triazole research.

Mecanismo De Acción

Direcciones Futuras

The future directions of “N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide” research could involve the development of new nitrogen-stabilising products that can give reliable and consistent results, particularly for warmer climatic conditions . Another direction could be the design and synthesis of novel triazole derivatives for use in basic research and future clinical studies .

Propiedades

IUPAC Name |

N,1-dimethyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-6-5(10)4-3-9(2)8-7-4/h3H,1-2H3,(H,6,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRLRBWAIIHHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2609555.png)

![6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2609557.png)

![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2609560.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2609562.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)